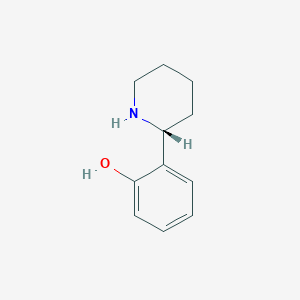
(R)-2-(piperidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(piperidin-2-yl)phenol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Anticancer Properties
(R)-2-(piperidin-2-yl)phenol has been investigated for its anticancer activity. Studies have shown that derivatives of piperidine can enhance the efficacy of existing anticancer agents. For instance, compounds incorporating piperidine structures have demonstrated improved interactions with cancer cell receptors, leading to increased cytotoxicity against various cancer lines, including breast and prostate cancer cells .
1.2 Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Compounds with similar piperidine structures have shown the ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegeneration .
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functionalization reactions. For example, it can be utilized in the synthesis of more complex heterocyclic compounds, which are crucial in drug development .
2.2 Catalytic Applications
The compound can act as a ligand or catalyst in various organic reactions due to its ability to coordinate with metal centers. This property is particularly useful in facilitating reactions that require specific stereochemical outcomes.
Material Science
3.1 Development of New Materials
This compound has potential applications in material science, particularly in the development of polymers and other materials with tailored properties. Its phenolic structure can enhance the thermal stability and mechanical strength of polymeric materials, making it suitable for various industrial applications.
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-[(2R)-piperidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-2,5,7,10,12-13H,3-4,6,8H2/t10-/m1/s1 |
Clave InChI |
ONKAJIAJCAUAQG-SNVBAGLBSA-N |
SMILES isomérico |
C1CCN[C@H](C1)C2=CC=CC=C2O |
SMILES canónico |
C1CCNC(C1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















